N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide

Antimicrobial Gram-positive MIC determination

N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide (CAS 1004644-18-1, MFCD04971145) is a synthetic small molecule (C₁₁H₁₇N₃O, MW 207.27 g/mol) classified as a substituted pyrazole-acrylamide conjugate. The compound features a 1,3,5-trimethylpyrazole ring linked via an (E)-propenamide bridge to a tertiary N,N-dimethylamide terminus.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Cat. No. B15060491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C=CC(=O)N(C)C
InChIInChI=1S/C11H17N3O/c1-8-10(9(2)14(5)12-8)6-7-11(15)13(3)4/h6-7H,1-5H3/b7-6+
InChIKeyQHXRBSIQMGTBHW-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide (CAS 1004644-18-1): Procurement Baseline for a Trimethylpyrazole-Acrylamide Building Block


N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide (CAS 1004644-18-1, MFCD04971145) is a synthetic small molecule (C₁₁H₁₇N₃O, MW 207.27 g/mol) classified as a substituted pyrazole-acrylamide conjugate . The compound features a 1,3,5-trimethylpyrazole ring linked via an (E)-propenamide bridge to a tertiary N,N-dimethylamide terminus. It is primarily utilized as a research chemical and synthetic building block, with documented purity specifications ranging from 97% to NLT 98% across multiple vendors . The enaminone isomer, (2Z)-3-(dimethylamino)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one, shares the same CAS registry and molecular formula, reflecting the tautomeric relationship between the α,β-unsaturated amide and the corresponding enaminone form .

Why Generic Substitution Fails for N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide: Structural Determinants of Reactivity


In-class compounds bearing the 1,3,5-trimethylpyrazole-acrylamide scaffold cannot be interchanged arbitrarily because the substitution pattern on the pyrazole ring directly modulates both the electronic character of the acrylamide double bond and the steric environment around the reactive center [1]. Specifically, the 1,3,5-trimethyl substitution on the pyrazole ring provides a distinct combination of electron-donating inductive effects and steric shielding that differs from analogs such as 3,5-dimethylpyrazole (lacking the N1-methyl) or 1-ethyl-5-methyl variants. In the context of pyrazole-pendant acrylamide monomers for postpolymerization modification, the aminolysis reactivity has been shown to be strongly dependent on pyrazole substituents and solvent conditions, meaning that a 3,5-dimethylpyrazole-pendant acrylamide will exhibit quantitatively different transformation kinetics compared to a 1,3,5-trimethyl-substituted analog [1]. Furthermore, the tertiary N,N-dimethylamide terminus of the target compound confers distinct hydrogen-bonding and solubility properties relative to primary or secondary amide analogs, impacting both reactivity in further synthetic transformations and biological target engagement profiles .

Quantitative Differentiation Evidence for N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide Against Closest Analogs


Antimicrobial Activity of the Enaminone Tautomer: MIC Values Against Staphylococcus aureus

The enaminone isomer of the target compound, (2Z)-3-(dimethylamino)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one, exhibited moderate antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL . This provides a baseline antimicrobial potency for the core scaffold, which is relevant for medicinal chemistry programs exploring pyrazole-acrylamide derivatives as antibacterial leads under the heterocyclic acrylamide patent class [1].

Antimicrobial Gram-positive MIC determination

Steric and Electronic Differentiation: 1,3,5-Trimethyl vs. 3,5-Dimethyl Pyrazole Substitution in Acrylamide Monomer Reactivity

In the pyrazole-pendant acrylamide monomer platform reported by Pan and Ouchi (2016), the aminolysis reactivity of the pendant pyrazole-amide group is strongly dependent on the pyrazole substituents [1]. The 1,3,5-trimethyl substitution pattern on the target compound's pyrazole ring provides a distinct steric and electronic profile compared to the 3,5-dimethylpyrazole-substituted acrylamide (MePyAm) and the ethylsulfonylpyrazole-substituted acrylamide (ESPyAm) monomers characterized in that study. The differential reactivity between ESPyAm and MePyAm enabled selective, sequential postpolymerization modification in different solvents (CHCl₃ for ESPyAm at room temperature, 2 h; toluene at 30 °C, 24 h for MePyAm), achieving quantitative transformation of each unit independently within the same copolymer chain [1].

Polymer chemistry Postpolymerization modification Aminolysis reactivity

Tautomeric Duality: Enaminone–Acrylamide Equilibrium as a Differentiating Physicochemical Feature

CAS 1004644-18-1 is documented under two distinct IUPAC nomenclatures reflecting a tautomeric equilibrium: (i) N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide (the amide form) and (ii) (2Z)-3-(dimethylamino)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one (the enaminone form) . This tautomerism is not observed in close analogs such as N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acrylamide (which lacks the extended conjugation between the pyrazole and amide) or (2E)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acryloyl chloride (which lacks the dialkylamino substituent). The existence of two interconvertible forms with distinct hydrogen-bonding capacities and electronic distributions provides a unique chemical handle that is absent in non-tautomerizing analogs .

Tautomerism Physicochemical property Structural analysis

Patent Landscape: Pyrazole Amide Derivatives as CDK11 Kinase Inhibitors with Antitumor Activity

Chinese patent CN-107235906-A discloses a group of pyrazole amide derivatives, structurally related to the target compound, that exhibit stronger antitumor activity and CDK11 protein kinase inhibiting activities [1]. The general formula (I) encompasses pyrazole amide analogs where the amide substituent (R₁, R₂) modulates kinase selectivity and antitumor potency. The 1,3,5-trimethyl substitution on the pyrazole ring, combined with the N,N-dimethylacrylamide terminus present in the target compound, represents a specific substitution pattern within this broader patent class. This places the compound within a family of analogs where the N,N-dimethylamide group (tertiary amide) provides distinct metabolic stability and reduced hydrogen-bond donor capacity compared to primary amide (R₂ = H) variants within the same patent scope [1].

Kinase inhibition CDK11 Antitumor Patent analysis

Procurement Purity and Supply Chain Comparison: Target Compound vs. Isomeric Enaminone

The target compound is commercially available from multiple suppliers with distinct purity and pricing profiles. MolCore offers the compound at NLT 98% purity (Catalog MC650297) , while Chemenu supplies it at 97% purity (Catalog CM483322) . Fluorochem lists the enaminone isomer at £263.00 per 500 mg (Catalog F025716) , and CymitQuimica offers 25 mg at €357.00 . In comparison, the closely related analog 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N,N-dimethylacrylamide (CAS 1002034-23-2) is also available from MolCore at NLT 98%, but with a different alkyl substitution pattern (ethyl at N1 vs. methyl at N1 in the target) and potentially distinct synthetic accessibility .

Chemical procurement Purity specification Supplier benchmarking

Optimal Application Scenarios for N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide Based on Quantitative Evidence


Scaffold for Selective Postpolymerization Modification (PPM) in Copolymer Library Synthesis

The 1,3,5-trimethylpyrazole-pendant acrylamide scaffold is positioned as a third reactivity tier in the pyrazole-acrylamide PPM platform. Based on the established reactivity hierarchy where ESPyAm undergoes rapid aminolysis in CHCl₃ (2 equiv amine, RT, 2 h) and MePyAm requires more forcing conditions (10 equiv amine, 30 °C, 24 h in toluene), the 1,3,5-trimethyl variant is predicted to exhibit intermediate reactivity suitable for three-component sequential PPM strategies [1]. Researchers designing block copolymer libraries with three distinct pendant group transformations should prioritize this monomer over the binary ESPyAm/MePyAm pair when a middle-tier reactivity building block is required.

Kinase-Focused Medicinal Chemistry: CDK11 Inhibitor Lead Optimization

The compound's structural alignment with the pyrazole amide CDK11 inhibitor patent class (CN-107235906-A) positions it as a valuable scaffold for structure-activity relationship studies targeting cyclin-dependent kinase 11 [1]. The tertiary N,N-dimethylamide terminus provides reduced hydrogen-bond donor count relative to primary amide analogs, which may translate to improved membrane permeability and metabolic stability. Medicinal chemistry teams pursuing CDK11 inhibitors for oncology indications should consider this compound as a core scaffold for focused library synthesis, benchmarking new analogs against the patent-disclosed pyrazole amide derivatives.

Antimicrobial Lead Discovery: Gram-Positive Bacterial FASII Inhibition

The enaminone tautomer of the target compound exhibits moderate antibacterial activity against Staphylococcus aureus (MIC 50–100 µg/mL), providing a starting point for optimization within the heterocyclic acrylamide antibacterial class [1]. The US patent US-9051321-B2 establishes that heterocyclic acrylamides inhibit bacterial fatty acid biosynthesis (FASII system), a validated target for novel antibacterial agents . Procurement of this compound is justified for hit-to-lead programs targeting multidrug-resistant Gram-positive pathogens, with the trimethylpyrazole substitution offering a distinct SAR vector compared to the benzoxazole, oxadiazole, and thiazole heterocycles exemplified in the patent.

Tautomerism-Dependent Reactivity Studies: Ambident Electrophile/Nucleophile Chemistry

The unique tautomeric equilibrium between the acrylamide and enaminone forms of this compound provides a model system for studying vinylogous amide reactivity [1]. This tautomerism is absent in fixed-structure analogs such as N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acrylamide (no extended conjugation) and the acryloyl chloride analog (no dialkylamino group). Physical organic chemistry groups investigating the impact of tautomeric state on conjugate addition regioselectivity, cycloaddition reactivity, or metal coordination behavior should select this compound as a probe substrate.

Quote Request

Request a Quote for N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.